(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Description
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a chiral bicyclic imidazole derivative characterized by a fused pyrrolidine-imidazole ring system. Its synthesis involves condensation of 1H-imidazole with acrolein, yielding a scaffold with a hydroxyl group at the 7-position and (R)-configuration at the stereocenter . The compound adopts an envelope conformation in its pyrrolidine ring, stabilized by C–H⋯N hydrogen bonds, which contributes to its stability and utility in catalysis .
Properties
IUPAC Name |
(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOIYUPLXOHAS-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CN=C2[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of (R)-Isomer and Key Analogues
Research Findings and Discussion
- Catalytic Superiority: The (R)-isomer’s hydroxyl group and stereochemistry enable hydrogen-bonding interactions critical for asymmetric induction, outperforming non-hydroxylated analogs like DPI .
- Pharmaceutical Relevance : (S)-Carbamate derivatives are indispensable in Remdesivir production, highlighting enantiomer-specific roles in drug synthesis .
- Structural Flexibility : Substitution at the 3-position (e.g., nitro, aryl groups) tailors compounds for niche applications, from ionic liquids to antimicrobials .
Biological Activity
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS No. 1221187-73-0) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 124.14 g/mol
- Purity : Typically around 95% to 98% in commercial preparations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related pyrrole compounds have demonstrated significant activity against various bacterial strains.
| Compound Type | Pathogen | MIC Value (µg/mL) |
|---|---|---|
| Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
These findings suggest a promising avenue for developing new antimicrobial agents based on the pyrrole scaffold .
Anticancer Potential
The compound's structural analogs have shown cytotoxic effects against cancer cell lines. For instance, pyrroloiminoquinones, which share structural similarities with this compound, have been reported to exhibit selective cytotoxicity against various cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrole derivatives:
- Antimicrobial Efficacy : A study evaluating a series of pyrrole-based compounds found that certain derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria .
- Anticancer Studies : Research on related compounds demonstrated significant cytotoxicity against human cancer cell lines, with IC values indicating effective concentrations for inducing apoptosis .
- Neuroprotective Effects : Some studies suggest that pyrrole derivatives may possess neuroprotective properties through modulation of neuroinflammatory pathways .
Q & A
Q. What synthetic methods are employed for the preparation of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol?
The compound is synthesized via condensation of 1H-imidazole with acrolein under Ru(III)-P4VP catalysis in DMSO, yielding the dihydro derivative. This method can be optimized using flow reactors (2 min reaction time) instead of batch reactors (16 h), significantly improving efficiency. Enantioselective synthesis involves chiral auxiliary agents or kinetic resolution to isolate the (R)-enantiomer .
Q. How is this compound utilized as an organocatalyst in asymmetric synthesis?
The (R)-enantiomer acts as a chiral organocatalyst in asymmetric reactions such as:
- Steglich rearrangement : Achieves high enantioselectivity for chiral esters (e.g., 3-substituted benzofuran-2(3H)-ones) via dynamic stereocontrol .
- Morita-Baylis-Hillman (MBH) reaction : Catalyzes the coupling of unprotected isatins and cyclic enones in aqueous media, eliminating the need for phosphorus-based catalysts .
- Phosphoramidation : Used in the synthesis of Remdesivir intermediates, demonstrating >90% enantiomeric excess (ee) in COVID-19 drug research .
Advanced Research Questions
Q. What strategies address low enantiomeric excess (ee) in kinetic resolution using this catalyst?
- Steric modification : Introducing bulky substituents (e.g., cyclohexyl groups) on the pyrroloimidazole scaffold enhances chiral discrimination during alcohol resolution .
- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) and polarimetry quantify ee, while temperature modulation (0–25°C) and solvent polarity adjustments (DMSO vs. THF) optimize reaction dynamics .
Q. How do structural modifications impact its antimicrobial efficacy and cytotoxicity?
- Antimicrobial activity : Derivatives with 3,4-dichlorophenyl groups show broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Cryptococcus neoformans.
- Toxicity profiling : Hemolytic assays (human erythrocytes) and cytotoxicity tests (HEK-293 cells) reveal a safety window (LD₅₀ > 2000 mg/kg in mice), guiding structure-activity relationship (SAR) studies for therapeutic candidates .
Q. What analytical techniques characterize its supramolecular interactions in ionic liquids?
- X-ray crystallography : Resolves ring puckering (Cremer-Pople parameters: θ = 112.3°, φ = 256.8°) and hydrogen-bonding networks (N–H···O = 2.89 Å) in the crystal lattice (CCDC 1912032) .
- NMR titration : Quantifies binding constants (Kₐ = 1.2 × 10³ M⁻¹) with His-tagged proteins, informing the design of pyrroloimidazolium ionic liquids for biomolecule extraction .
Methodological Tables
Key Considerations for Experimental Design
- Catalyst loading : Lower loadings (5–10 mol%) maintain efficiency while reducing cost.
- Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require purification steps to remove residues.
- Scalability : Flow reactor setups improve reproducibility for gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
